molecular formula C23H17FN2O3 B4808340 (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Cat. No.: B4808340
M. Wt: 388.4 g/mol
InChI Key: LBUSALIXDQYYMD-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a fluorophenyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multiple steps, including the formation of the pyrazolidine-3,5-dione core and subsequent substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., acetyl, benzyl) to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, an anticancer agent, and a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-21-9-5-4-6-17(21)15-29-19-12-10-16(11-13-19)14-20-22(27)25-26(23(20)28)18-7-2-1-3-8-18/h1-14H,15H2,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSALIXDQYYMD-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 2
Reactant of Route 2
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 3
Reactant of Route 3
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 4
Reactant of Route 4
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 5
Reactant of Route 5
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 6
Reactant of Route 6
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE

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